
1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride is a fluorinated organic compound with the molecular formula C6F6O. This compound is characterized by its unique structure, which includes a cyclopentadiene ring substituted with five fluorine atoms and a carbonyl fluoride group. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride typically involves the fluorination of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with elemental fluorine under controlled conditions to introduce fluorine atoms at specific positions on the ring. The resulting pentafluorocyclopentadiene is then reacted with phosgene (carbonyl chloride) to form the carbonyl fluoride group. This synthetic route requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the cyclopentadiene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Oxidation and Reduction: The carbonyl fluoride group can be reduced to form alcohols or oxidized to form carboxylic acids.
Common reagents used in these reactions include nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Research is ongoing into its potential use in drug development, particularly for designing molecules with improved metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride involves its interaction with molecular targets through its fluorinated cyclopentadiene ring and carbonyl fluoride group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The carbonyl fluoride group can undergo hydrolysis to form reactive intermediates that interact with enzymes and other proteins, modulating their function .
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride can be compared with other fluorinated cyclopentadiene derivatives, such as:
1,2,3,4-Tetrafluorocyclopenta-2,4-diene-1-carbonyl fluoride: Lacks one fluorine atom, resulting in different reactivity and stability.
Hexafluorocyclopentadiene: Contains six fluorine atoms, making it more electron-deficient and reactive in certain chemical reactions.
1,2,3,4,5-Pentafluorocyclopentadiene: Similar structure but lacks the carbonyl fluoride group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of a highly fluorinated ring and a reactive carbonyl fluoride group, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
74415-70-6 |
|---|---|
Formule moléculaire |
C6F6O |
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluorocyclopenta-2,4-diene-1-carbonyl fluoride |
InChI |
InChI=1S/C6F6O/c7-1-2(8)4(10)6(12,3(1)9)5(11)13 |
Clé InChI |
BSDHWGUZWZLJDB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(=C1F)F)(C(=O)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



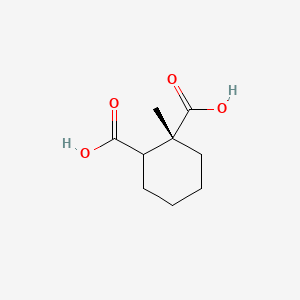
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
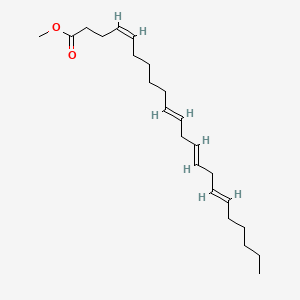
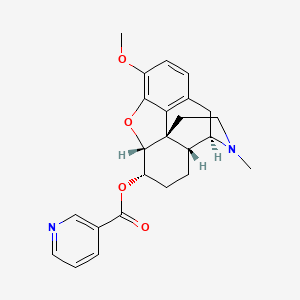
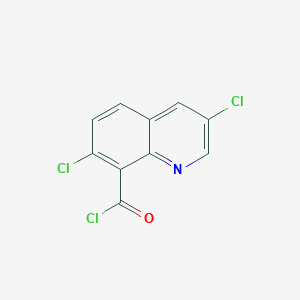

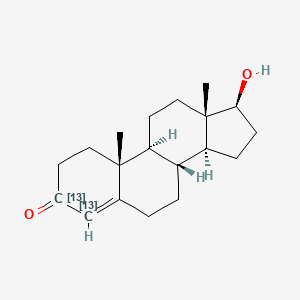
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
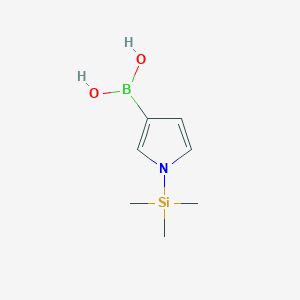
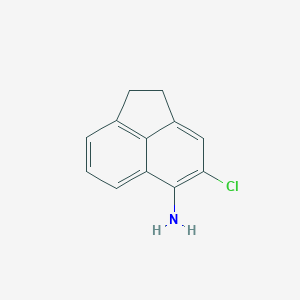
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
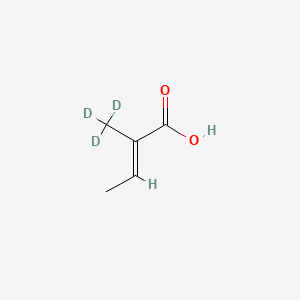
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
